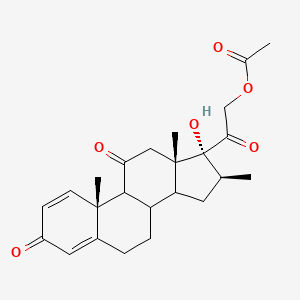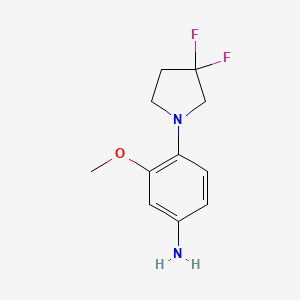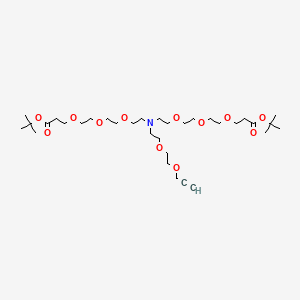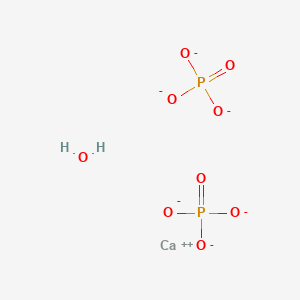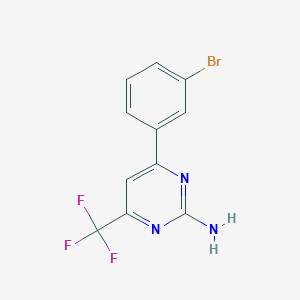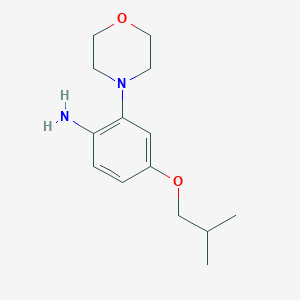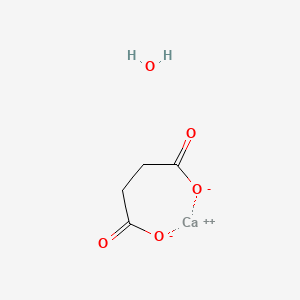
Calcium succinate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinic acid calcium salt monohydrate, also known as calcium succinate monohydrate, is a chemical compound with the molecular formula C4H4O4Ca·H2O. It is a calcium salt of succinic acid, which is a dicarboxylic acid. This compound is commonly used in various scientific and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of succinic acid calcium salt monohydrate typically involves the reaction of succinic acid with calcium hydroxide or calcium carbonate. The reaction can be represented as follows:
C4H6O4+Ca(OH)2→C4H4O4Ca+2H2O
or
C4H6O4+CaCO3→C4H4O4Ca+CO2+H2O
Industrial Production Methods
In industrial settings, succinic acid calcium salt monohydrate can be produced through fermentation processes. Microorganisms such as bacteria are used to ferment carbohydrates, producing succinic acid, which is then neutralized with calcium hydroxide or calcium carbonate to form the calcium salt. This method is advantageous as it is more environmentally friendly and sustainable compared to traditional chemical synthesis .
化学反应分析
Types of Reactions
Succinic acid calcium salt monohydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce fumaric acid.
Reduction: It can be reduced to produce butanediol.
Substitution: It can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alcohols and acids are commonly used in esterification reactions.
Major Products Formed
Oxidation: Fumaric acid
Reduction: Butanediol
Substitution: Various esters and derivatives
科学研究应用
Succinic acid calcium salt monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to metabolic pathways and enzyme activities.
Industry: It is used in the production of biodegradable plastics, solvents, and other industrial chemicals
作用机制
The mechanism of action of succinic acid calcium salt monohydrate involves its role in the citric acid cycle (Krebs cycle). Succinic acid is an intermediate in this cycle and plays a crucial role in cellular respiration and energy production. It acts as an electron donor, converting to fumaric acid and producing FADH2 in the process. This compound also has potential antioxidant properties and can stimulate neural system recovery and bolster the immune system .
相似化合物的比较
Similar Compounds
- Calcium malate
- Calcium tartrate
- Calcium citrate
Uniqueness
Unlike calcium malate and calcium citrate, which are primarily used as dietary supplements, succinic acid calcium salt monohydrate has broader applications in industrial and scientific research .
属性
分子式 |
C4H6CaO5 |
|---|---|
分子量 |
174.17 g/mol |
IUPAC 名称 |
calcium;butanedioate;hydrate |
InChI |
InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 |
InChI 键 |
QGRXCSKZKNYHEQ-UHFFFAOYSA-L |
规范 SMILES |
C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


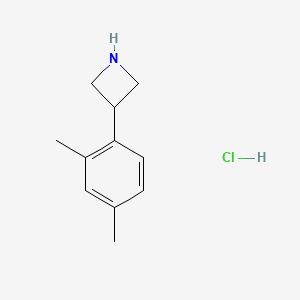

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
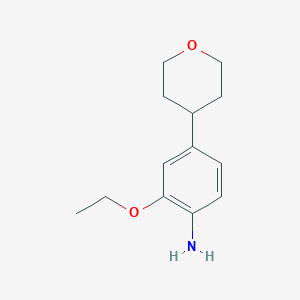
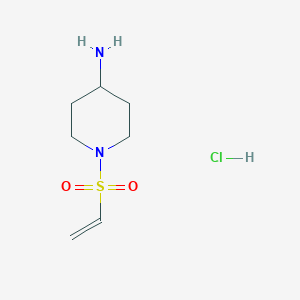
![(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)
